4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941964-22-3
VCID: VC6847607
InChI: InChI=1S/C15H17BrN2OS/c1-18(2)13(14-4-3-9-20-14)10-17-15(19)11-5-7-12(16)8-6-11/h3-9,13H,10H2,1-2H3,(H,17,19)
SMILES: CN(C)C(CNC(=O)C1=CC=C(C=C1)Br)C2=CC=CS2
Molecular Formula: C15H17BrN2OS
Molecular Weight: 353.28

4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide

CAS No.: 941964-22-3

Cat. No.: VC6847607

Molecular Formula: C15H17BrN2OS

Molecular Weight: 353.28

* For research use only. Not for human or veterinary use.

4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide - 941964-22-3

Specification

CAS No. 941964-22-3
Molecular Formula C15H17BrN2OS
Molecular Weight 353.28
IUPAC Name 4-bromo-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]benzamide
Standard InChI InChI=1S/C15H17BrN2OS/c1-18(2)13(14-4-3-9-20-14)10-17-15(19)11-5-7-12(16)8-6-11/h3-9,13H,10H2,1-2H3,(H,17,19)
Standard InChI Key SHNVTXXZLWZNPB-UHFFFAOYSA-N
SMILES CN(C)C(CNC(=O)C1=CC=C(C=C1)Br)C2=CC=CS2

Introduction

4-Bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of substituted benzamides. It features a brominated benzene ring, a dimethylamino group, and a thiophene moiety, which contribute to its unique chemical and potential biological properties. The compound's molecular structure suggests applications in medicinal chemistry, particularly in drug discovery and pharmacological studies.

Synthesis Pathway

The synthesis of 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide can be achieved through multi-step organic reactions:

  • Bromination: A benzene derivative is brominated using bromine or N-bromosuccinimide (NBS).

  • Amidation: The brominated benzene is reacted with an amine derivative to form the benzamide backbone.

  • Substitution: Introduction of the dimethylamino and thiophene groups is carried out using alkylation or nucleophilic substitution reactions.

Characterization of the compound involves techniques such as:

  • NMR Spectroscopy: To confirm molecular structure.

  • Mass Spectrometry (MS): For molecular weight determination.

  • IR Spectroscopy: To identify functional groups.

Potential Applications

  • Medicinal Chemistry:

    • As a lead compound for designing drugs targeting specific enzymes or receptors.

    • Potential use in cancer research due to the presence of electron-rich aromatic systems.

  • Material Science:

    • Possible application in organic electronics due to its conjugated system involving thiophene.

  • Pharmacological Studies:

    • Investigation into receptor binding affinity and ADME (absorption, distribution, metabolism, and excretion) profiling.

Research Gaps and Future Directions

Despite its promising structure, detailed research on 4-bromo-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)benzamide remains sparse. Future studies should focus on:

  • Comprehensive biological screening for antimicrobial, anticancer, and anti-inflammatory activities.

  • Toxicological profiling to assess safety for pharmaceutical applications.

  • Computational docking studies to predict interactions with biological targets.

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